

Proglumide Hemicalcium: Application Notes and Protocols for In Vivo Rat Models

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Compound of Interest

Compound Name: *Proglumide hemicalcium*

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Introduction

Proglumide is a non-selective cholecystikinin (CCK) receptor antagonist, targeting both CCK-A and CCK-B receptor subtypes.[1] Initially developed for the treatment of peptic ulcers due to its ability to inhibit gastric acid secretion, proglumide has garnered significant interest for its diverse pharmacological effects.[2] Notably, it has been shown to potentiate opioid analgesia and prevent the development of opioid tolerance.[3] Further research has explored its potential in treating experimental colitis, influencing gastric motility, and affecting pancreatic growth.[4][5] These application notes provide a comprehensive overview of **proglumide hemicalcium** dosage and detailed protocols for its use in various in vivo rat models.

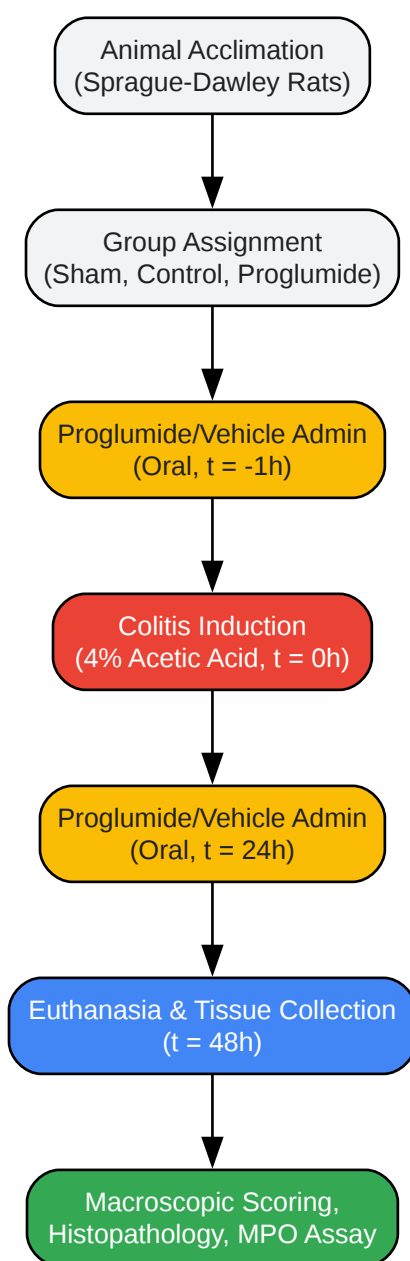
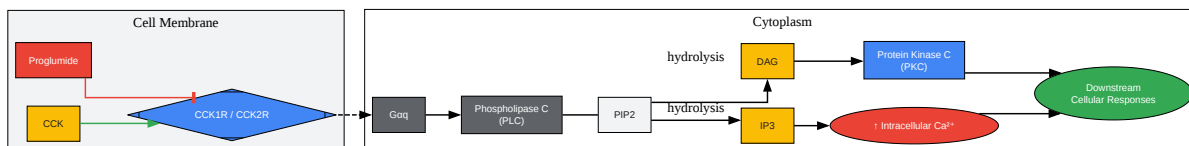
Data Presentation: Proglumide Hemicalcium Dosage in Rat Models

The following table summarizes the quantitative data on proglumide dosage used in various in vivo rat models, as cited in the literature.

Experimental Model	Rat Strain	Dosage Range	Administration Route	Vehicle	Frequency /Timing	Reference
Experimental Colitis	Sprague-Dawley	250, 500, 1000 mg/kg	Oral (gavage)	Not Specified	First dose 1h before acetic acid challenge, second dose 25h after the first.	[6]
Gastric Emptying	Not Specified	150 mg/kg	Intraperitoneal (i.p.)	Not Specified	Injected following a food preload.	[7]
Pancreatic Growth	Not Specified	100 mg/kg	Not Specified	Not Specified	Three times per day for 2 or 6 days.	[5]
Pancreatic Secretion	Not Specified	60 and 300 mg/kg/h	Intravenous (i.v.) infusion	Not Specified	Continuous infusion.	[8]

Signaling Pathways

Proglumide exerts its effects by blocking the action of cholecystikinin (CCK) at its receptors (CCK1R and CCK2R). These receptors are G protein-coupled receptors (GPCRs) that, upon activation by CCK, initiate a cascade of intracellular signaling events. The primary signaling pathway involves the activation of Gαq, leading to the stimulation of phospholipase C (PLC) and subsequent production of inositol triphosphate (IP3) and diacylglycerol (DAG).[9][10] This leads to an increase in intracellular calcium and activation of Protein Kinase C (PKC).[2][9] CCK receptors can also couple to other G proteins, such as Gαs, activating the adenylyl cyclase (AC) pathway.[2]



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